2-Methyl-1-phenylbutane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

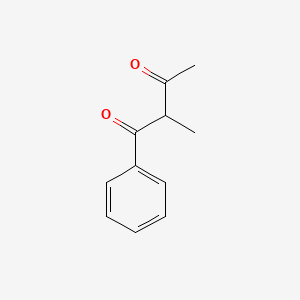

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNJRGVFXLVQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341019 | |

| Record name | 2-Methyl-1-phenylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6668-24-2 | |

| Record name | 2-Methyl-1-phenylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methyl-1-phenylbutane-1,3-dione

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Methyl-1-phenylbutane-1,3-dione, a significant β-diketone intermediate in various chemical applications. The primary focus is on the crossed Claisen condensation, a robust and classical method for forming the carbon-carbon bond central to the β-dicarbonyl motif. This document elucidates the underlying reaction mechanism, explains the critical role of keto-enol tautomerism in the product's stability and reactivity, and presents a detailed, field-proven experimental protocol for its synthesis, purification, and characterization. The guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound's synthesis pathway, supported by mechanistic insights and practical methodologies.

Introduction: The Significance of β-Diketones

β-Diketones, or 1,3-diketones, are a class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon. This unique structural arrangement imparts a high degree of acidity to the central methylene protons and gives rise to a dynamic equilibrium between keto and enol tautomers. These properties make β-diketones exceptionally versatile building blocks in organic synthesis, particularly for the construction of heterocyclic systems like pyrazoles and isoxazoles, which are core scaffolds in many medicinal compounds.[1] Furthermore, their ability to form stable chelate complexes with a wide range of metal ions makes them invaluable ligands in coordination chemistry and catalysis.[2] this compound (CAS 6668-24-2) is a prime example, serving as a key intermediate in various synthetic applications.[3][4][5]

The Primary Synthesis Pathway: Crossed Claisen Condensation

The most classical and reliable method for synthesizing this compound is the crossed or mixed Claisen condensation .[6][7] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, such as a ketone, in the presence of a strong base.[8]

Rationale for Reagent Selection

The success of a crossed Claisen condensation hinges on precise control over the reactivity of the starting materials. For the synthesis of this compound, the chosen reagents are:

-

An Enolizable Ketone: 2-Butanone (Methyl Ethyl Ketone, MEK).[9] This ketone possesses acidic α-hydrogens on both sides of the carbonyl group, allowing it to be deprotonated by a strong base to form a nucleophilic enolate. The methylene (–CH₂–) protons are more acidic and sterically accessible than the methyl (–CH₃) protons, leading to the formation of the desired enolate for the condensation.

-

A Non-Enolizable Ester: Ethyl Benzoate .[10] This ester lacks α-hydrogens and therefore cannot self-condense. It serves exclusively as the electrophilic acylating agent that is attacked by the ketone enolate.

-

A Strong Base: Sodium Ethoxide (NaOEt) . The base must be strong enough to deprotonate the ketone (pKa ~20-25).[11] Crucially, the alkoxide base should match the alkoxy group of the ester (ethoxide for ethyl benzoate) to prevent transesterification, a competing reaction that would scramble the ester component and lead to unwanted byproducts.[8]

The overall reaction is depicted below:

Caption: Overall Claisen condensation reaction scheme.

The Reaction Mechanism: A Stepwise Analysis

The Claisen condensation proceeds through a sequence of well-defined steps. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

-

Enolate Formation: The alkoxide base (ethoxide) abstracts an acidic α-proton from the methylene carbon of 2-butanone to form a resonance-stabilized enolate ion. This is the rate-determining step.

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzoate. This results in the formation of a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide ion as a leaving group. This yields the β-diketone product.

-

Thermodynamic Driving Force: The β-diketone product has highly acidic protons on the central carbon (pKa ≈ 9-11), which are readily abstracted by the ethoxide base present in the reaction mixture. This irreversible deprotonation forms a stable, resonance-stabilized enolate of the product. This final step is the thermodynamic driving force that pulls the entire reaction equilibrium towards the product.[8][12] An acidic workup is required in the final stage to protonate this enolate and yield the neutral β-diketone.

Caption: Stepwise mechanism of the crossed Claisen condensation.

The Role of Keto-Enol Tautomerism

A defining characteristic of this compound, like all β-dicarbonyl compounds, is its existence as a mixture of tautomers: the keto form and two possible enol forms.[13] This equilibrium is not a mere curiosity; it governs the compound's stability, spectroscopic properties, and reactivity.

The enol form is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group and, in one tautomer, with the phenyl ring, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[14]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring.[15][16]

Due to these stabilizing effects, the enol form is often the major species present at equilibrium in non-polar solvents.[13][15] The enol tautomer with the phenyl group in conjugation with the C=C double bond is generally the most stable.[14]

Sources

- 1. ijpras.com [ijpras.com]

- 2. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 6668-24-2 | GAA66824 [biosynth.com]

- 4. This compound | 6668-24-2 [chemicalbook.com]

- 5. This compound | C11H12O2 | CID 569369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 8. Claisen condensation - Wikipedia [en.wikipedia.org]

- 9. 2-Butanone [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-phenylbutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenylbutane-1,3-dione, a β-diketone, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structural features, characterized by a phenyl group attached to a butane-1,3-dione backbone with a methyl substituent at the second position, give rise to a unique combination of reactivity and physical properties. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental data and established scientific principles. Understanding these properties is paramount for its effective application in research and development, particularly in the design of novel therapeutic agents and synthetic methodologies.

Chemical Identity and Molecular Structure

A clear identification of this compound is fundamental for any scientific investigation. The following table summarizes its key chemical identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 6668-24-2 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| Canonical SMILES | CC(C(=O)C)C(=O)C1=CC=CC=C1 | [1] |

| InChI | InChI=1S/C11H12O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8H,1-2H3 | [1] |

| InChIKey | IRNJRGVFXLVQEK-UHFFFAOYSA-N | [1] |

The molecular structure of this compound, with its diketone functionality, allows for the existence of keto-enol tautomerism. This phenomenon can significantly influence its reactivity and spectroscopic properties.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings. This section details the key physicochemical parameters of this compound.

Physical State and Appearance

At room temperature, this compound exists as a colorless to light yellow liquid or oil[2][3]. This explains the absence of a defined melting point in most literature.

Boiling Point and Density

The boiling point and density are crucial for purification and reaction setup.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 130-134 °C | at 11 Torr | [2][4] |

| Density | 1.0899 g/cm³ | at 6.2 °C | [2][4] |

| 1.080 g/cm³ | Not specified | [5] |

Solubility

pKa

The acidity of the α-hydrogen, located between the two carbonyl groups, is a key feature of β-diketones.

| Property | Value | Note | Source(s) |

| pKa | 9.78 ± 0.26 | Predicted | [2][4] |

An experimentally determined pKa value would provide a more definitive measure of its acidity.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source(s) |

| 1.46 ppm | d, J = 7.0 Hz | 3H | -CH(CH₃ ) | [3] |

| 2.17 ppm | s | 3H | -C(=O)CH₃ | [3] |

| 4.50 ppm | q, J = 7.0 Hz | 1H | -CH (CH₃) | [3] |

| 7.50 ppm | m | 5H | Aromatic protons | [3] |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. While a full spectrum with peak assignments is not available in the provided search results, it is a critical tool for structural confirmation.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| Technique | Key m/z Peaks | Source(s) |

| GC-MS | 105 (Top Peak) | [1] |

The peak at m/z 105 likely corresponds to the benzoyl cation [C₆H₅CO]⁺, a common fragment for compounds containing a benzoyl group.

Safety and Handling

Understanding the hazards associated with a chemical is crucial for safe laboratory practice.

GHS Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides standardized hazard information.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

-

P264: Wash skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.[6]

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the dicarbonyl functionality and the acidic α-hydrogen. It can undergo a variety of reactions, including enolate formation, alkylation, and condensation reactions. The presence of the phenyl group can also influence its reactivity through electronic effects. The compound should be stored in a dry, well-ventilated place at room temperature, sealed in a tightly closed container.[2][4]

Synthesis of this compound

A variety of synthetic routes can be employed for the preparation of β-diketones. One reported method involves the Rh-catalyzed reductive α-acylation of an enone.

Experimental Protocol: Rh-catalyzed Reductive α-Acylation

This protocol is adapted from a published procedure.[3]

Materials:

-

α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

-

Acid chloride (e.g., benzoyl chloride)

-

RhCl(PPh₃)₃ (Wilkinson's catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

1.0 M Diethylzinc (Et₂Zn) in hexane

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate (AcOEt)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of RhCl(PPh₃)₃ (2 mol%) in anhydrous THF at 0 °C, add the α,β-unsaturated ketone (4 mmol) and the acid chloride (2 mmol).

-

Gradually add 1.0 M Et₂Zn in hexane (3 mmol) to the mixture at 0 °C.

-

Stir the reaction mixture at the same temperature for the required reaction time.

-

Quench the reaction by adding 10% HCl.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with saturated NaCl solution and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane as the eluent) to obtain this compound.

Sources

- 1. This compound | C11H12O2 | CID 569369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 6668-24-2 [m.chemicalbook.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. This compound | 6668-24-2 [amp.chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

The Phenomenon of Keto-Enol Tautomerism in β-Dicarbonyls

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Methyl-1-phenylbutane-1,3-dione

This guide provides a comprehensive examination of the keto-enol tautomerism exhibited by this compound, a β-diketone of significant interest in synthetic chemistry and drug development. We will explore the underlying principles of this equilibrium, the structural factors that govern tautomer stability, and the analytical methodologies required for its rigorous characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of tautomeric systems.

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] The equilibrium between a ketone (the keto form) and an enol (an alkene with a hydroxyl group) is a fundamental concept in organic chemistry.[2] For simple monocarbonyl compounds, the equilibrium overwhelmingly favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.

However, in β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized, leading to a measurable equilibrium containing both tautomers.[3] This stabilization arises from two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong, six-membered intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable pseudo-aromatic ring.[3][4]

The position of this equilibrium is highly sensitive to the molecular structure, solvent, and temperature, making its study crucial for predicting chemical reactivity and biological activity.[5][6][7] The importance of understanding tautomerism extends significantly into drug development, as different tautomers can exhibit distinct pharmacological profiles and metabolic fates.[8]

Structural Analysis of this compound Tautomers

This compound is an asymmetrical β-diketone, which introduces complexity into its tautomeric behavior. The central α-carbon is chiral and bears a methyl group, and the two carbonyl groups are flanked by a phenyl group and a methyl group, respectively. This asymmetry results in the possibility of two distinct enol forms, Enol A and Enol B, in equilibrium with the central diketo form.

The key determinant of which enol form predominates is the extent of electronic stabilization. Enol B is significantly more stable than Enol A. This is because the enolic double bond in Enol B is in conjugation with the phenyl ring in addition to the carbonyl group, creating a more extended delocalized π-system.[9][10] This extended conjugation provides substantial resonance stabilization that is not available to Enol A. Therefore, the primary equilibrium exists between the diketo form and the more stable enol tautomer (Enol B).

Synthesis and Isolation

The synthesis of this compound can be achieved through various methods, with a common approach being the Rh-catalyzed reductive α-acylation of an enone.[11] This involves reacting an α,β-unsaturated ketone with an acid chloride in the presence of a rhodium catalyst and a reducing agent like diethylzinc.

Typical Synthetic Protocol:

-

To a solution of benzoic acid (2 mmol) in CH₂Cl₂ (5 mL), add SOCl₂ (2.6 mmol) and catalytic DMF (2 drops) at room temperature. Stir for 20 hours to form benzoyl chloride.

-

In a separate flame-dried flask under an argon atmosphere, dissolve RhCl(PPh₃)₃ (2 mol%) in THF (5 mL).

-

Add the corresponding α,β-unsaturated ketone (e.g., 3-penten-2-one, 4 mmol) and the prepared acid chloride (2 mmol) to the catalyst solution at 0 °C.

-

Gradually add 1.0 M Et₂Zn in hexane (3 mmol) to the mixture at 0 °C and stir for the required reaction time.

-

Quench the reaction with 10% HCl and extract the product with ethyl acetate.

-

Wash the organic layer with saturated NaCl solution and dry over MgSO₄.

-

Remove the solvent in vacuo and purify the residue by column chromatography (e.g., AcOEt:hexane = 1:9) to yield the 1,3-diketone product.[11]

Spectroscopic Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the principal techniques for investigating keto-enol equilibria.[12] Because the interconversion between the keto and enol forms is slow on the NMR timescale, distinct signals for both tautomers can be observed and quantified in the same spectrum.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is particularly powerful for determining the keto-to-enol ratio. The ratio can be calculated by integrating the signals unique to each tautomer.[1]

-

Enol Tautomer: The most characteristic signal is the enolic hydroxyl proton, which is highly deshielded due to the strong intramolecular hydrogen bond and typically appears far downfield between 15-17 ppm.[11] The methyl group attached to the C=C double bond will appear as a singlet.

-

Keto Tautomer: The keto form will show a quartet for the methine proton (α-proton) coupled to the adjacent methyl doublet. The two methyl groups will have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence for the presence of both forms by identifying their characteristic functional group vibrations.

-

Enol Tautomer: A broad O-H stretch is observed (often centered around 3000 cm⁻¹), and a conjugated C=O stretch appears at a lower frequency (approx. 1600-1620 cm⁻¹). A C=C stretch will also be present (approx. 1580-1600 cm⁻¹).

-

Keto Tautomer: Two distinct C=O stretching bands will be visible at higher frequencies, corresponding to the benzoyl and acetyl carbonyls (approx. 1680 cm⁻¹ and 1725 cm⁻¹, respectively).[11]

| Tautomer | ¹H NMR Signals (CDCl₃) | ¹³C NMR Signals (CDCl₃) | IR Signals (neat) |

| Keto Form | α-CH: ~4.5 ppm (q)α-CH-CH₃ : ~1.4 ppm (d)C(=O)-CH₃: ~2.2 ppm (s) | C=O (benzoyl): ~198-204 ppmC=O (acetyl): ~200-205 ppmα-CH: ~57-60 ppm | C=O (benzoyl): ~1682 cm⁻¹[11]C=O (acetyl): ~1726 cm⁻¹[11] |

| Enol Form | Enolic OH: ~16.2 ppm (s, broad)[11]C=C-CH₃: ~1.7 ppm (s)C(=O)-CH₃: ~2.2 ppm (s) | C=O (H-bonded): ~180-198 ppmC=C-OH: ~106-110 ppm | C=O (conjugated): ~1600 cm⁻¹C=C: ~1580 cm⁻¹O-H: ~2900-3200 cm⁻¹ (broad) |

The Influence of Solvent on Tautomeric Equilibrium

The solvent environment plays a critical role in determining the position of the keto-enol equilibrium.[14][15] This is a direct consequence of the different polarities of the tautomers and the solvent's ability to form intermolecular hydrogen bonds.

-

Nonpolar, Aprotic Solvents (e.g., hexane, CCl₄, CDCl₃): In these solvents, the enol form is generally favored. The nonpolar environment cannot disrupt the stabilizing intramolecular hydrogen bond of the enol.[4][5]

-

Polar, Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, but not donors. They can partially disrupt the intramolecular hydrogen bond of the enol, shifting the equilibrium slightly towards the more polar keto form.[4]

-

Polar, Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate both tautomers but can significantly disrupt the intramolecular hydrogen bond of the enol by forming competing intermolecular hydrogen bonds.[5] This disruption destabilizes the enol form relative to the keto form, shifting the equilibrium significantly towards the keto tautomer.

| Solvent Type | Example | Expected Predominant Tautomer | Rationale |

| Nonpolar Aprotic | CDCl₃ | Enol | Intramolecular H-bond of enol is stable and undisrupted.[5] |

| Polar Aprotic | DMSO-d₆ | Mixture, more keto than in CDCl₃ | Solvent disrupts intramolecular H-bond, favoring the more polar keto form.[4][7] |

| Polar Protic | Methanol-d₄ | Keto | Solvent forms strong intermolecular H-bonds, disrupting the enol's internal stabilization.[5] |

Experimental Workflow for Equilibrium Analysis

A robust and self-validating workflow is essential for the accurate determination of the tautomeric equilibrium constant (KT).

Protocol: Determination of KT by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of purified this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.

-

Data Acquisition: Record the spectrum at a constant, known temperature (e.g., 298 K).

-

Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Signal Integration:

-

Identify a well-resolved signal unique to the keto form (e.g., the methine proton quartet at ~4.5 ppm). Integrate this signal and normalize its value by the number of protons it represents (i.e., divide by 1). Let this be Iketo.

-

Identify a well-resolved signal unique to the enol form (e.g., the broad enolic OH proton at ~16.2 ppm or a methyl singlet). Integrate this signal and normalize it by its proton count. Let this be Ienol.

-

-

Calculation of Equilibrium Constant (KT):

-

The mole fraction of each tautomer is proportional to its normalized integral value.

-

Percent Enol = [Ienol / (Ienol + Iketo)] * 100

-

Percent Keto = [Iketo / (Ienol + Iketo)] * 100

-

KT = [Enol] / [Keto] = Ienol / Iketo

-

Conclusion and Implications

The tautomeric equilibrium of this compound is a dynamic interplay between a diketo form and a highly stabilized enol tautomer. The predominance of the enol form, particularly in nonpolar environments, is driven by the formation of an extended conjugated system involving the phenyl ring and a strong intramolecular hydrogen bond. Spectroscopic methods, especially ¹H NMR, provide a direct and quantitative measure of this equilibrium. For professionals in drug development, a thorough understanding of this behavior is paramount. The specific tautomeric form present under physiological conditions can dictate receptor binding affinity, membrane permeability, and metabolic stability, ultimately influencing the efficacy and safety of a potential therapeutic agent.[8] Therefore, the rigorous characterization of tautomerism, as outlined in this guide, is a critical step in the rational design of new chemical entities.

References

- Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acyl

- KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. [Link]

- β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis. (2022-04-01). [Link]

- Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. (2021-11-20). [Link]

- Tautomerism of β-Diketones and β-Thioxoketones. MDPI. (2023-01-30). [Link]

- An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds.

- Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. [Link]

- Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]

- What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Chemistry Stack Exchange. (2018-09-23). [Link]

- Determination of the enol form of asymmetric 1,3-dicarbonyl compounds: 2D HMBC NMR data and DFT calculations.

- Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.

- Structure of 1,3-diketones and keto-enol forms for...

- Theoretical studies on keto-enol tautomerism, gas phase acidity and spectral properties of phenylbutazone.

- Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE. [Link]

- keto-enol tautomeriz

- Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. (2020-11-20). [Link]

- This compound | C11H12O2 | CID 569369. PubChem. [Link]

- 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. (2023-01-29). [Link]

- Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Semantic Scholar. [Link]

- Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR. [Link]

- Solvent effects on the tautomeric equilibrium of 2,4-pentanedione.

Sources

- 1. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Unveiling of 2-Methyl-1-phenylbutane-1,3-dione: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1-phenylbutane-1,3-dione, a β-dicarbonyl compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural characterization of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The inherent keto-enol tautomerism of this compound will be a central theme, with detailed interpretation of how this dynamic equilibrium is reflected in its spectral data.

Introduction: The Duality of a β-Diketone

This compound (molecular formula C₁₁H₁₂O₂) is a fascinating molecule that embodies the structural nuances of β-dicarbonyl compounds. Its utility as a precursor in various organic syntheses necessitates a thorough understanding of its chemical identity and purity, which can be unequivocally established through modern spectroscopic techniques. A key characteristic of this compound, and β-diketones in general, is its existence as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form.[1] This equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent, and profoundly influences the compound's reactivity and its spectroscopic signature.[2]

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing a detailed interpretation of the spectral features of both the keto and enol tautomers. Furthermore, we will present standardized experimental protocols for acquiring these spectra, ensuring that the methodologies described are robust and reproducible.

Keto-Enol Tautomerism: A Fundamental Equilibrium

The phenomenon of keto-enol tautomerism is a cornerstone of organic chemistry, describing the chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond).[1] In the case of this compound, the equilibrium is between the diketo tautomer and the more stable, conjugated enol tautomer.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of intramolecular hydrogen bonding.[2] In non-polar solvents, the enol form is often favored due to the stability conferred by the intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. Conversely, in polar, protic solvents, the diketo form may be more prevalent as the solvent molecules can disrupt the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl groups.[2]

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Data and Interpretation

The following sections present the spectroscopic data for this compound and provide a detailed analysis of the key spectral features. The data presented is a composite from available literature, primarily from a rhodium-catalyzed synthesis of 1,3-diketones.[3]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) reveals the presence of both the diketo and enol tautomers.

Table 1: ¹H NMR Data for this compound in CDCl₃ [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Tautomer) | Assignment (Enol Tautomer) |

| 7.98 | m | 2H | Aromatic (ortho-H) | - |

| 7.61 | m | 1H | Aromatic (para-H) | - |

| 7.50 | m | 2H | Aromatic (meta-H) | - |

| 4.50 | q, J = 7.0 Hz | 1H | -CH(CH₃) | - |

| 2.17 | s | 3H | -C(=O)CH₃ | - |

| 1.46 | d, J = 7.0 Hz | 3H | -CH(CH₃) | - |

| 16.5 (approx.) | br s | (variable) | - | Enolic -OH |

Interpretation:

-

Aromatic Region (7.50-7.98 ppm): The multiplets in this region are characteristic of the protons on the phenyl group.

-

Diketo Tautomer Signals:

-

The quartet at 4.50 ppm corresponds to the methine proton (-CH) adjacent to the methyl group. The coupling constant of 7.0 Hz indicates its proximity to the three equivalent protons of the methyl group.

-

The singlet at 2.17 ppm is assigned to the three protons of the acetyl methyl group.

-

The doublet at 1.46 ppm corresponds to the three protons of the methyl group attached to the chiral center, coupled to the methine proton.

-

-

Enol Tautomer Signal:

-

A very broad singlet is often observed far downfield, typically around 16.5 ppm. This is the characteristic chemical shift for the enolic hydroxyl proton, which is deshielded due to the formation of a strong intramolecular hydrogen bond with the neighboring carbonyl oxygen. The integration of this peak can be variable due to exchange with residual water.

-

The relative integration of the signals for the keto and enol forms can be used to determine the equilibrium constant for the tautomerization in a given solvent.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound in CDCl₃ also shows distinct signals for both tautomers.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [3]

| Chemical Shift (δ, ppm) | Assignment (Keto Tautomer) | Assignment (Enol Tautomer) |

| 204.94 | -C(=O)CH₃ | - |

| 197.20 | -C(=O)Ph | - |

| 135.83 | Aromatic (ipso-C) | Aromatic (ipso-C) |

| 133.62 | Aromatic (para-C) | Aromatic (para-C) |

| 128.80 | Aromatic (meta-C) | Aromatic (meta-C) |

| 128.61 | Aromatic (ortho-C) | Aromatic (ortho-C) |

| 56.77 | -CH(CH₃) | - |

| 27.90 | -C(=O)CH₃ | - |

| 13.62 | -CH(CH₃) | - |

| ~195 | - | Enolic C=O |

| ~100 | - | Enolic =C- |

Interpretation:

-

Carbonyl Carbons: The signals at 204.94 ppm and 197.20 ppm are characteristic of the two distinct carbonyl carbons in the diketo form. The enol form will have a carbonyl signal around 195 ppm and a signal for the carbon of the C=C double bond bonded to the hydroxyl group.

-

Aromatic Carbons: The signals between 128 and 136 ppm correspond to the carbons of the phenyl ring.

-

Aliphatic Carbons (Keto Tautomer): The signal at 56.77 ppm is assigned to the methine carbon, while the signals at 27.90 ppm and 13.62 ppm correspond to the two methyl carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound (as a neat oil) shows characteristic absorptions for both the keto and enol forms.

Table 3: Key IR Absorptions for this compound (Neat) [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3072 | Medium | Aromatic C-H stretch |

| 2992, 2944 | Medium | Aliphatic C-H stretch |

| 1726 | Strong | C=O stretch (diketo form) |

| 1678 | Strong | C=O stretch (conjugated, enol form) |

| ~1600 | Medium | C=C stretch (enol form) and aromatic C=C stretch |

Interpretation:

-

C=O Stretching Region: The presence of two strong absorption bands in the carbonyl region is a clear indication of the keto-enol tautomerism. The band at a higher wavenumber (1726 cm⁻¹) corresponds to the non-conjugated carbonyl groups of the diketo tautomer. The band at a lower wavenumber (1678 cm⁻¹) is attributed to the conjugated carbonyl group in the enol form, which is weakened by resonance and intramolecular hydrogen bonding.

-

C=C and Aromatic Stretching: The absorption around 1600 cm⁻¹ is likely due to the stretching of the carbon-carbon double bond in the enol tautomer, as well as the characteristic C=C stretching of the aromatic ring.

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for this compound [3]

| m/z | Relative Intensity | Assignment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

Interpretation:

-

Molecular Ion: The peak at m/z = 176 corresponds to the molecular weight of the compound (C₁₁H₁₂O₂), confirming its elemental composition.

-

Major Fragment Ions: The most abundant fragment ion is typically the benzoyl cation at m/z = 105, formed by the cleavage of the C-C bond between the two carbonyl groups. The presence of a strong peak for the acetyl cation at m/z = 43 is also a key diagnostic feature. The phenyl cation at m/z = 77 arises from the further fragmentation of the benzoyl cation.

Caption: Proposed mass fragmentation pathway for this compound.

Experimental Methodologies

The following sections provide standardized protocols for the acquisition of the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on established laboratory practices.

Synthesis of this compound

A typical procedure for the synthesis of 1,3-diketones involves the rhodium-catalyzed reductive α-acylation of an α,β-unsaturated ketone.[3]

Protocol:

-

To a solution of RhCl(PPh₃)₃ (2 mol%) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere, add the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 4 mmol) and the acid chloride (e.g., benzoyl chloride, 2 mmol).

-

Gradually add a 1.0 M solution of Et₂Zn in hexane (3 mmol) to the mixture at 0 °C.

-

Stir the reaction mixture at the same temperature for the required time (typically 1 hour, monitored by TLC).

-

Quench the reaction with 10% HCl and extract the product with ethyl acetate.

-

Wash the organic layer with saturated NaCl solution and dry over MgSO₄.

-

Remove the solvent in vacuo and purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to afford this compound.

Sources

Point of Clarification: Identifying the Correct Compound

It appears there is a significant discrepancy regarding the chemical identity of CAS 6668-24-2. The information available is conflicting, pointing to two distinct compounds. To ensure the technical guide is accurate and meets your needs, clarification on the target molecule is essential.

Compound 1: 2-Methyl-1-phenylbutane-1,3-dione

Multiple chemical suppliers and databases identify CAS 6668-24-2 as This compound [1][2][3][4][5][6][7][][9].

-

Chemical Class: A beta-dione, a type of organic chemical intermediate.

-

Primary Use: It is described as a chemical intermediate, potentially used in the synthesis of herbicides and pesticides[3]. This compound is not typically associated with drug development or biological signaling pathways in the manner of a pharmaceutical agent.

Compound 2: Sancycline (6-Demethyl-6-deoxytetracycline)

Some sources incorrectly associate CAS 6668-24-2 with Sancycline [10], a tetracycline antibiotic. However, the correct CAS number for Sancycline hydrochloride is 6625-20-3 [11][12]. Sancycline, also known as 6-Demethyl-6-deoxytetracycline, is a well-defined pharmaceutical compound.

-

Chemical Class: A semi-synthetic tetracycline antibiotic[10][11][12].

-

Molecular Formula: C₂₁H₂₂N₂O₇ (for the base)[13].

-

Mechanism of Action: Like other tetracyclines, it inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit[10][14][12][15].

-

Primary Use: It is a broad-spectrum antibiotic and serves as a key intermediate in the synthesis of more advanced tetracyclines like Minocycline[14][16][17]. Its properties and applications are highly relevant to researchers, scientists, and drug development professionals.

Recommendation

The core requirements of your request—an in-depth technical guide for drug development professionals focusing on signaling pathways, experimental protocols, and biological activity—strongly suggest that your true topic of interest is Sancycline (6-Demethyl-6-deoxytetracycline) , and that the CAS number 6668-24-2 was provided in error.

A technical guide on this compound would be significantly different, focusing on organic synthesis, reaction kinetics, and its role as a chemical building block rather than pharmacology and drug development.

Before proceeding, please confirm which of these two compounds is the intended subject of the technical guide. Once the correct compound is identified, I can generate the comprehensive guide as requested.

Sources

- 1. This compound,(CAS# 6668-24-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 6668-24-2 | GAA66824 [biosynth.com]

- 4. This compound | 6668-24-2 [chemicalbook.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. This compound CAS#: 6668-24-2 [m.chemicalbook.com]

- 7. CAS 6668-24-2: 2-méthyl-1-phénylbutane-1,3-dione [cymitquimica.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Sancycline hydrochloride | 6625-20-3 [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. Sancycline hydrochloride | 6625-20-3 | AS27790 | Biosynth [biosynth.com]

- 15. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN106831479A - A kind of preparation method of minocycline hydrochloride - Google Patents [patents.google.com]

- 17. CN103387511A - Preparation method for sancycline - Google Patents [patents.google.com]

The Rise and Fall of a Potent Anti-Inflammatory Scaffold: An In-depth Technical Guide to the Discovery and History of Phenylbutanedione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylbutanedione scaffold represents a significant chapter in the history of medicinal chemistry, giving rise to a class of potent non-steroidal anti-inflammatory drugs (NSAIDs) that profoundly impacted the management of inflammatory disorders. This technical guide provides a comprehensive exploration of the discovery, historical development, and chemical evolution of phenylbutanedione derivatives. From the serendipitous discovery of phenylbutazone to the development of its metabolites and analogs, we delve into the structure-activity relationships, mechanisms of action, and the pivotal clinical findings that defined their therapeutic journey. This guide offers field-proven insights into the experimental choices that shaped their development and the causality behind both their efficacy and their eventual decline in human medicine due to significant safety concerns. Detailed experimental protocols, comparative data, and visualizations of key pathways and structures are provided to offer a thorough understanding of this important class of compounds.

Introduction: The Dawn of a New Anti-Inflammatory Agent

The mid-20th century marked a turning point in the therapeutic landscape of inflammatory diseases. The discovery of corticosteroids had provided a powerful new tool, but their use was associated with significant side effects. This created a pressing need for safer, yet equally effective, anti-inflammatory agents. The story of phenylbutanedione derivatives begins in the late 1940s with the Swiss pharmaceutical company Geigy. Researchers there were investigating pyrazole derivatives, a class of compounds that had already yielded the analgesic and antipyretic drug antipyrine. This line of inquiry led to the synthesis of a new compound in 1946: 4-butyl-1,2-diphenylpyrazolidine-3,5-dione, which would come to be known as phenylbutazone .

Initially explored for its potential as a solubilizing agent for other drugs, the potent anti-inflammatory properties of phenylbutazone were soon recognized. It was introduced into clinical practice in 1949 and quickly became a widely used treatment for a range of inflammatory and painful conditions, including rheumatoid arthritis, gout, and ankylosing spondylitis.[1] Its introduction was hailed as a significant therapeutic advancement, offering an alternative to the often-problematic corticosteroids.[2]

The Core Scaffold: Phenylbutazone and its Mechanism of Action

Phenylbutazone's therapeutic effects stem from its potent, non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4]

By blocking both COX isoforms, phenylbutazone effectively reduces the production of these pro-inflammatory prostaglandins, leading to its pronounced analgesic, anti-inflammatory, and antipyretic effects.[3][4]

The Evolution of the Scaffold: Key Derivatives

The clinical success of phenylbutazone spurred further research into its metabolism and the development of related compounds with potentially improved therapeutic profiles.

Oxyphenbutazone

One of the earliest and most significant discoveries was that a major active metabolite of phenylbutazone was oxyphenbutazone . This compound, formed by the hydroxylation of one of the phenyl rings of phenylbutazone, was found to possess similar anti-inflammatory activity to the parent drug.[5] Synthesized by Pfister and Häfliger in 1957, oxyphenbutazone was subsequently marketed as a drug in its own right, often promoted as having a lower incidence of gastric side effects.[5]

Kebuzone

Kebuzone , or ketophenylbutazone, is another derivative where the butyl side chain of phenylbutazone is modified to a 3-oxobutyl group. It was developed as a non-steroidal anti-inflammatory drug for conditions such as thrombophlebitis and rheumatoid arthritis.[6][7] Like its parent compound, kebuzone exhibits analgesic, antipyretic, and platelet-inhibitory actions through the inhibition of prostaglandin synthesis.[6]

Sulfinpyrazone

A notable departure from the primary anti-inflammatory focus was the development of sulfinpyrazone . This derivative, characterized by a 2-(phenylsulfinyl)ethyl group at the 4-position, was found to have potent uricosuric properties, meaning it increases the excretion of uric acid.[8] This made it a valuable treatment for gout.[8] Interestingly, while it is a phenylbutazone derivative, sulfinpyrazone lacks significant anti-inflammatory and analgesic effects.[8] It was later also investigated for its antiplatelet activity.[9]

Synthesis of Phenylbutanedione Derivatives

The synthesis of the core phenylbutanedione structure and its derivatives has been a subject of extensive study in organic chemistry.

Experimental Protocol: Synthesis of Phenylbutazone

The classical synthesis of phenylbutazone involves the condensation of diethyl n-butylmalonate with hydrazobenzene in the presence of a base.

Materials:

-

Diethyl n-butylmalonate

-

Hydrazobenzene

-

Sodium ethoxide

-

Anhydrous toluene

-

Dilute hydrochloric acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazobenzene in anhydrous toluene.

-

Add sodium ethoxide to the solution.

-

Slowly add diethyl n-butylmalonate to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude phenylbutazone.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure phenylbutazone.

Synthesis of Diethyl n-butylmalonate (Intermediate)

A key intermediate in the synthesis of phenylbutazone is diethyl n-butylmalonate. A common laboratory preparation involves the following steps:

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

n-Butyl bromide

-

Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Add diethyl malonate dropwise to the sodium ethoxide solution.

-

After the addition is complete, add n-butyl bromide dropwise while stirring.

-

Reflux the mixture for 2-3 hours.

-

Distill off the excess ethanol.

-

Add water to the residue and extract the diethyl n-butylmalonate with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent by distillation.

-

Purify the crude product by vacuum distillation.

Comparative Pharmacological Profile

The therapeutic utility and side-effect profile of phenylbutanedione derivatives are directly related to their potency and selectivity for the COX enzymes.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Index (COX-1/COX-2) |

| Phenylbutazone | ~10 | ~3.3 | ~0.3 |

| Oxyphenbutazone | Data not readily available, but similar to phenylbutazone | Data not readily available, but similar to phenylbutazone | Likely non-selective |

| Kebuzone | Data not readily available | Data not readily available | Likely non-selective |

| Sulfinpyrazone | Weak inhibitor | Weak inhibitor | N/A (primarily uricosuric) |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are approximate values from equine whole blood assays for phenylbutazone.[10]

| Compound | Oral Bioavailability | Plasma Protein Binding | Elimination Half-life |

| Phenylbutazone | High (>80%) | >98% | ~70 hours (human) |

| Oxyphenbutazone | Well absorbed | High | Similar to phenylbutazone |

| Kebuzone | Data not readily available | High | Data not readily available |

| Sulfinpyrazone | Rapid and complete | ~98-99% | ~2-4 hours (human) |

The Decline in Human Medicine: A Story of Adverse Effects

Despite their efficacy, the use of phenylbutazone and its close derivatives in humans began to decline in the 1970s and 1980s due to a growing awareness of serious and sometimes fatal adverse effects.[1]

The non-selective inhibition of COX-1, which is responsible for producing prostaglandins that protect the gastrointestinal mucosa, led to a high incidence of gastrointestinal complications, including ulcers and bleeding.[6]

More alarmingly, phenylbutazone was linked to rare but severe hematological disorders, most notably aplastic anemia , a condition where the bone marrow fails to produce enough new blood cells.[1][11] Other blood dyscrasias, such as agranulocytosis and thrombocytopenia, were also reported. These life-threatening side effects ultimately led to the withdrawal of phenylbutazone and oxyphenbutazone from human use in many countries.[1][4]

A Lasting Legacy in Veterinary Medicine

While largely abandoned for human use, phenylbutazone has maintained a significant role in veterinary medicine, particularly in equine practice.[1] Horses appear to have a different metabolic profile and tolerance for the drug compared to humans. It remains a widely used and effective treatment for musculoskeletal pain and inflammation in horses.[1] However, even in veterinary use, careful monitoring for gastrointestinal and renal side effects is crucial.[12]

Conclusion

The story of phenylbutanedione derivatives is a compelling case study in drug development, illustrating the delicate balance between efficacy and safety. Phenylbutazone and its analogs were once at the forefront of anti-inflammatory therapy, providing much-needed relief for patients with debilitating inflammatory conditions. However, the severe adverse effects associated with their use underscore the importance of rigorous post-marketing surveillance and the continuous search for safer therapeutic alternatives. While their chapter in human medicine has largely closed, the enduring legacy of phenylbutanedione derivatives in veterinary practice and as a foundational scaffold in medicinal chemistry continues to be significant. The lessons learned from their development and subsequent decline remain highly relevant to researchers and drug development professionals today.

References

- Galt Pharmaceuticals. (n.d.).

- Knaus, E. E., & Velázquez, C. A. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Pharmaceutical sciences. [Link]

- Patsnap. (2024, July 17). What is the mechanism of Phenylbutazone? Synapse. [Link]

- Sperling, I. L. (1969). Adverse reactions with long-term use of phenylbutazone and oxyphenbutazone. The Lancet, 2(7619), 535–537. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Historical Trajectory of Phenylbutazone: From Human Medicine to Veterinary Stalwart. [Link]

- Rao, P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(3), 81s–110s. [Link]

- Beretta, C., Garavaglia, G., & Cavalli, M. (2005). COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis. Pharmacological research, 52(4), 302–306. [Link]

- Beretta, C., Garavaglia, G., & Cavalli, M. (2005). COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis. Pharmacological Research, 52(4), 302–306. [Link]

- Beretta, C., et al. (2005). COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: An in vitro analysis.

- Rainsford, K. D. (2006). Anti-inflammatory drugs in the 21st century. Sub-cellular biochemistry, 39, 3–27. [Link]

- Wikipedia contributors. (2023, November 28). Analgesic. In Wikipedia, The Free Encyclopedia. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3824, Kebuzone. [Link]

- Wikipedia contributors. (2023, August 28). Kebuzone. In Wikipedia, The Free Encyclopedia. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5342, Sulfinpyrazone. [Link]

- Dieterle, W., et al. (1975). Biotransformation and pharmacokinetics of sulfinpyrazone (Anturan) in man. European journal of clinical pharmacology, 9(2-3), 135–145. [Link]

- Pedersen, A. K., et al. (1982). Clinical pharmacokinetics and potentially important drug interactions of sulphinpyrazone. Clinical pharmacokinetics, 7(1), 42–56. [Link]

- Tozer, T. N., et al. (1982). Pharmacokinetics of single doses of sulphinpyrazone and its major metabolites in plasma and urine. British journal of clinical pharmacology, 14(4), 551–557. [Link]

- da Silva, A. B. F., et al. (2019). Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism. Molecules (Basel, Switzerland), 24(1), 129. [Link]

- Worboys, M., & G. (2018). Phenylbutazone (Bute, PBZ, EPZ): one drug across two species. History and philosophy of the life sciences, 40(2), 29. [Link]

- Johnson, P. J., et al. (1995). Misuse of veterinary phenylbutazone. Archives of internal medicine, 155(11), 1229–1231. [Link]

- Margulies, M., et al. (1980). Sulfinpyrazone: a review of its pharmacological properties and therapeutic use. Drugs, 20(3), 179–197. [Link]

- Taylor & Francis Online. (n.d.). Sulfinpyrazone – Knowledge and References. [Link]

- Snow, D. H., et al. (1981). Effects of large doses of phenylbutazone administration to horses. American journal of veterinary research, 42(10), 1754–1759. [Link]

- Wilhelmi, G. (1961). Newer pharmacological data on oxyphenbutazone.

Sources

- 1. dovepress.com [dovepress.com]

- 2. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]

- 3. Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adverse reactions with long-term use of phenylbutazone and oxyphenbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kebuzone | C19H18N2O3 | CID 3824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sulfinpyrazone | C23H20N2O3S | CID 5342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of sulphinpyrazone and its major metabolites after a single dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]

- 12. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

Unlocking the Potential of β-Diketones: From Fundamental Chemistry to Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has repeatedly confirmed that the most profound innovations often arise from a deep understanding of fundamental molecular scaffolds. Among these, the β-diketone framework stands out for its remarkable versatility. Its unique electronic and structural properties are not mere chemical curiosities; they are functional handles that researchers can manipulate to achieve a vast array of outcomes in medicine, materials science, and catalysis. This guide is designed to move beyond a simple survey of applications. It aims to provide a causal understanding of why β-diketones are so effective, empowering you to rationally design your own novel systems and experiments.

Part 1: The Chemical Core: Tautomerism and Chelation

The utility of any molecular building block is dictated by its intrinsic chemical properties. For β-diketones, two features are paramount: the dynamic equilibrium of keto-enol tautomerism and the ability of the enolate form to act as a powerful chelating agent for metal ions.

The Keto-Enol Tautomeric Equilibrium

Unlike simple ketones which exist almost exclusively in the keto form, β-diketones exhibit a significant and controllable equilibrium with their enol tautomer.[1] This is not a simple isomeric shift but a dynamic process that underpins much of their reactivity. The enol form is uniquely stabilized by two key factors: the formation of a conjugated π-system across the O=C-C=C-OH framework and a strong intramolecular hydrogen bond that creates a stable, quasi-aromatic six-membered ring.[1]

The position of this equilibrium is highly sensitive to the molecular environment, a feature that can be exploited experimentally.

-

Solvent Polarity: In nonpolar solvents, the intramolecular hydrogen bond of the enol is favored, and this form dominates.[2] In polar, protic solvents like water, the solvent molecules can form their own hydrogen bonds, disrupting the internal one and shifting the equilibrium towards the diketo form.[2][3]

-

Substituents: Electron-withdrawing groups (e.g., -CF₃) attached to the carbonyls increase the acidity of the enolic proton, favoring the enol form.[4]

This tunable equilibrium is critical; the enol form provides the acidic proton and the specific geometry required for metal chelation, while the keto form can be targeted in certain organic transformations.

Caption: Keto-enol tautomerism in β-diketones.

Coordination Chemistry: The Bidentate Chelate

The deprotonated enol form of a β-diketone is known as a β-diketonate. This anion is an exceptional ligand in coordination chemistry, specifically a bidentate chelating agent.[5][6][7] The two oxygen atoms coordinate to a single metal ion, forming a highly stable six-membered chelate ring.[5][8] This chelation effect, an entropic advantage over two separate monodentate ligands, is the primary reason for the high stability of metal β-diketonate complexes.[6]

These complexes, with the general formula M(β-diketonate)ₙ, have properties dictated by both the metal and the ligand:

-

Volatility and Solubility: By modifying the peripheral R-groups of the ligand (e.g., using bulky, fluorinated groups like in TMHD or Hfac), the resulting metal complexes can be made volatile and soluble in organic solvents.[6][9] This is crucial for applications like chemical vapor deposition.

-

Electronic Properties: The ligand influences the electronic environment of the metal center, which in turn affects its catalytic activity, redox potential, and photophysical properties.[10]

Caption: Formation of a stable metal-β-diketonate chelate.

Part 2: Applications in Medicinal Chemistry and Drug Development

The β-diketone scaffold is a privileged structure in medicinal chemistry, appearing in natural products, synthetic drugs, and advanced diagnostic agents.[11][12][13]

Building Blocks for Heterocyclic Drugs

β-Diketones are invaluable precursors for synthesizing heterocyclic compounds because the two carbonyls provide reactive sites for condensation with binucleophiles.[14][15] A prime example is the synthesis of pyrazoles by reacting a β-diketone with hydrazine. This specific reaction is the basis for producing celecoxib, a widely used non-steroidal anti-inflammatory drug (NSAID).[14]

Caption: Workflow for pyrazole synthesis from a β-diketone.

Scaffolds for Anticancer Agents

The β-diketone moiety is central to a significant number of anticancer agents, both natural and synthetic.

-

Natural Products: Curcumin, the active compound in turmeric, is a well-known β-diketone that exhibits antioxidant, anti-inflammatory, and anticancer properties.[3][13] Its biological activity is closely linked to its tautomeric structure and metal-chelating abilities.[3][16]

-

Metallodrugs: The ability to form stable complexes has been exploited to develop novel metal-based anticancer drugs.[11][13] Budotitane, a titanium(IV) β-diketonate complex, was one of the first non-platinum metal compounds to enter clinical trials.[13] The rationale here is to use the organic ligand to control the lipophilicity, stability, and delivery of the cytotoxic metal center to cancer cells.[17]

Bioimaging and Theranostics

Lanthanide elements (e.g., Europium, Terbium, Gadolinium) possess unique photophysical and magnetic properties but are often inefficient on their own. β-Diketones serve as excellent "antenna" ligands.[18] The ligand absorbs UV light efficiently (a property the metal lacks) and transfers that energy to the lanthanide ion, which then emits light at its characteristic, sharp wavelength.[18][19] This process, known as the antenna effect, is the basis for highly sensitive probes in:

-

Time-Gated Luminescence (TGL) Imaging: Europium(III) and Terbium(III) β-diketonate complexes have long luminescence lifetimes, allowing for time-gated detection that eliminates background autofluorescence from biological samples, dramatically improving signal-to-noise.[20][21]

-

Magnetic Resonance Imaging (MRI): Gadolinium(III) β-diketonate complexes can act as contrast agents, enhancing the relaxation rate of water protons to provide clearer images.[11][20]

-

Bimodal Probes: By conjugating these complexes to biomolecules like antibodies or transferrin, probes can be created that combine the high resolution of MRI with the high sensitivity of TGL for precise cancer cell imaging.[20][21]

Part 3: Applications in Catalysis and Materials Science

Beyond the biological realm, the predictable coordination and tunable properties of metal β-diketonates make them workhorses in catalysis and materials synthesis.

Homogeneous Catalysis

Metal β-diketonate complexes, particularly those of first-row transition metals like iron, chromium, and molybdenum, are increasingly used as catalysts in organic synthesis.[22][23] The β-diketonate ligand is considered "ancillary" or a "spectator," meaning it stabilizes the metal in a catalytically active state without directly participating in the reaction. Its role is to modulate the steric and electronic properties of the metal center, thereby controlling the catalyst's activity and selectivity.[22][23] A key application area is in allylic substitution reactions, where these complexes have shown high activity.[24]

Precursors for Advanced Materials

The volatility of certain metal β-diketonate complexes is a critical property for their use in materials science.[6]

-

Chemical Vapor Deposition (CVD): Volatile complexes, such as M(tmhd)ₙ, can be heated to a gaseous state, transported into a deposition chamber, and then decomposed on a substrate surface to create high-purity thin films of metal oxides. This technique is fundamental in the semiconductor industry.

-

Nanomaterial Synthesis: The thermal decomposition of these complexes in solution or the solid state is a common method for producing well-defined metal or metal oxide nanoparticles.[6] The organic ligand is simply burned off, leaving the inorganic core.

| Metal Ion | β-Diketone Ligand | Key Property | Application Area |

| Eu³⁺, Tb³⁺ | Various (often fluorinated) | Intense, long-lived luminescence | Bioimaging, OLEDs[18][20] |

| Gd³⁺ | Various | High relaxivity | MRI Contrast Agents[11][20] |

| Ti⁴⁺ | 1-phenylbutane-1,3-dione | Cytotoxicity, controlled hydrolysis | Anticancer Metallodrugs[13] |

| Mo⁴⁺ | Acetylacetonate (acac) | Lewis acidity, redox activity | Homogeneous Catalysis[24] |

| Cu²⁺, Ba²⁺, Y³⁺ | TMHD | High volatility | Precursors for Superconductors (CVD)[6] |

Table 1: Selected Applications of Metal-β-Diketonate Complexes.

Part 4: Experimental Protocols

A theoretical understanding is best complemented by practical methodology. The following protocols provide a foundation for the synthesis and utilization of β-diketones and their metal complexes.

Protocol 1: Synthesis of a β-Diketone via Claisen Condensation

This protocol describes the synthesis of dibenzoylmethane (1,3-diphenyl-1,3-propanedione) from ethyl benzoate and acetophenone.

Rationale: The Claisen condensation is a cornerstone reaction for forming C-C bonds.[12][14][17][25] It relies on a strong base to generate a nucleophilic enolate from one ester/ketone component, which then attacks the electrophilic carbonyl of a second ester molecule. The choice of sodium ethoxide as a base is logical when using an ethyl ester, as any transesterification side-reaction will simply regenerate the starting material.

Methodology:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium ethoxide (5.1 g, 75 mmol) to anhydrous toluene (100 mL).

-

Addition of Ketone: Slowly add a solution of acetophenone (5.0 g, 41.6 mmol) in 20 mL of toluene to the stirred suspension.

-

Addition of Ester: After 15 minutes, add ethyl benzoate (6.25 g, 41.6 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-5 hours. The reaction mixture will become a thick, yellow-orange paste.

-

Quenching and Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold 10% HCl(aq). Stir vigorously until all solids dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from hot ethanol to yield pure dibenzoylmethane as pale yellow crystals.

-

Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Synthesis of a Metal-β-Diketonate Complex (Copper(II) Acetylacetonate)

This protocol describes the synthesis of Cu(acac)₂, a common and stable metal complex.

Rationale: The synthesis relies on the in-situ deprotonation of the β-diketone's enol form to create the acetylacetonate anion (acac⁻).[6] The copper(II) ions from the copper sulfate solution readily coordinate with two equivalents of the acac⁻ anion to form the neutral, stable chelate complex. The addition of a base (ammonia) facilitates the deprotonation of acetylacetone, driving the reaction to completion.

Methodology:

-

Preparation of Metal Salt Solution: Dissolve copper(II) sulfate pentahydrate (5.0 g, 20 mmol) in 100 mL of deionized water in a 500 mL beaker with stirring.

-

Addition of Ligand: In a separate beaker, add acetylacetone (4.2 mL, 41 mmol) to 50 mL of deionized water.

-

Complexation: Slowly add the acetylacetone solution to the stirred copper sulfate solution. A pale green precipitate may form.

-

Base Addition: While stirring vigorously, add concentrated aqueous ammonia (approx. 2 M) dropwise until the solution turns a deep blue and the pH is approximately 5-6. The precipitate of copper(II) acetylacetonate will form.

-

Isolation: Continue stirring for 15 minutes, then collect the blue crystalline product by suction filtration using a Büchner funnel.

-

Purification: Wash the collected solid with several portions of cold deionized water to remove unreacted salts. Allow the product to air dry, or dry in a desiccator. For higher purity, the product can be recrystallized from a suitable organic solvent like methanol.

-

Characterization: Confirm product identity via melting point, IR spectroscopy (noting the shift of the C=O stretch), and UV-Vis spectroscopy.

Conclusion and Future Outlook

The β-diketone is a testament to the power of a well-defined functional group. Its elegant interplay of tautomerism and chelation provides a robust platform for innovation across multiple scientific disciplines. In medicine, the future lies in creating more sophisticated metallodrugs with targeted delivery mechanisms and developing next-generation multimodal imaging agents with enhanced sensitivity and specificity.[17][20] In materials science, the rational design of β-diketonate ligands will enable the synthesis of novel materials with tailored electronic, optical, and magnetic properties.[8][26] For catalysis, the shift towards using earth-abundant metals stabilized by tunable β-diketonate ligands represents a significant step towards more sustainable chemical synthesis.[22][23] As researchers, a thorough understanding of this scaffold's fundamental chemistry is the key that will continue to unlock these exciting and impactful applications.

References

- β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. (n.d.). MDPI.

- β-diketones: Important Intermediates for Drug Synthesis. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.

- β-Diketiminate complexes of the first row transition metals: applications in catalysis. (n.d.). Dalton Transactions (RSC Publishing).

- Recent Developments in the Synthesis of β-Diketones. (2021). Molecules, 26(23), 7245.

- Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. (n.d.). Scholars Research Library.

- Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. (2022). International Journal of Molecular Sciences, 23(22), 14120.

- β-Diketiminate complexes of the first row transition metals: applications in catalysis. (n.d.). Dalton Transactions (RSC Publishing).

- Medicinal applications of early transition metal β-diketonato complexes. (2022). Organometallic Chemistry, 44, 219-239.

- Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review. (n.d.). ResearchGate.

- Recent Developments in the Synthesis of β-Diketones. (2021). MDPI.

- β-Diketone synthesis by oxidation. (n.d.). Organic Chemistry Portal.

- β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components. (n.d.). ResearchGate.

- Synthesis of tris(β-diketones) and study of their complexation with some transition metals. (n.d.). ResearchGate.

- Diketones as building block in organic synthesis with versatile applications and medicinal properties. (n.d.). ResearchGate.

- The evolution of β-diketone or β-diketophenol ligands and related complexes. (n.d.). ResearchGate.

- Bioconjugates of versatile β-diketonate-lanthanide complexes as probes for time-gated luminescence and magnetic resonance imaging of cancer cells in vitro and in vivo. (2021). Dalton Transactions, 50(15), 5227-5237.

- Lanthanides in bioimaging. (n.d.). ResearchGate.

- Tautomerism of β-Diketones and β-Thioxoketones. (2023). International Journal of Molecular Sciences, 24(3), 2631.

- Molybdenum(IV) β-diketonate complexes as highly active catalysts for allylic substitution reactions. (2023). Chemical Communications, 59(25), 3627-3630.